molecular formula C15H10ClN3O2S B2731583 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate CAS No. 253865-14-4

4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate

Cat. No. B2731583
M. Wt: 331.77
InChI Key: GMRDGQYAOGPVRN-UHFFFAOYSA-N
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Description

“4-(1,2,3-thiadiazol-4-yl)phenol” is a compound with the empirical formula C8H6N2OS and a molecular weight of 178.21 . It is a solid substance .


Synthesis Analysis

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenol involves the nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid . The reaction proceeds with the release of heat and the temperature of the reaction mass is maintained not higher than 32°C . The product, 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole, is isolated in 92% yield .


Molecular Structure Analysis

The 1H NMR spectrum of the synthesized compound shows three signals of aromatic protons at 7.28 (1H, H5, JHH = 8.4 Hz), 8.28 (1H, H6, JHH = 8.4, 2.0 Hz), and 8.61 ppm (1H, H2, JHH = 2.0 Hz), which unequivocally showed the entry of the nitro group into position 3 of the phenyl ring . The singlet of the H5 proton of thiadiazole was located at 9.61 ppm, and of the hydroxyl proton at 11.44 ppm .


Chemical Reactions Analysis

The 1,2,3-thiadiazole ring is sensitive to the action of bases . Therefore, obtaining the methyl ether of phenol was carried out under the conditions of phase transfer catalysis in the chloroform–water system .


Physical And Chemical Properties Analysis

The synthesized compound has a yield of 88%, and a melting point of 169 – 170°C . The IR spectrum shows peaks at 3322 (NH), 1578 (C=N), 1266, 1205 (C–S–C) .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Novel thiadiazoles and thiazoles incorporating a pyrazole moiety have been synthesized and evaluated for their anticancer activities against breast carcinoma cell lines, demonstrating promising results with specific compounds showing significant inhibitory effects. These findings highlight the potential of thiadiazole derivatives in cancer treatment strategies (Gomha, Salah, & Abdelhamid, 2014).

  • Research on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents revealed moderate activity against pathogenic bacterial and fungal strains, indicating the utility of thiadiazole derivatives in developing new antimicrobial treatments (Sah, Bidawat, Seth, & Gharu, 2014).

Corrosion Inhibition

  • Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances against iron, using quantum chemical parameters and molecular dynamics simulations. These studies indicate the potential of thiadiazole derivatives in corrosion prevention applications, which is significant for materials science and engineering (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Spectroscopic and Quantum Chemical Studies

  • Detailed analysis of spectroscopic and quantum chemical calculations of bioactive molecules related to thiadiazoles has been undertaken, showcasing their potential in various biological functions, including antimicrobial activity. Such studies provide insights into the molecular interactions and properties of thiadiazole derivatives, useful for drug design and development (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Agricultural Applications

  • The use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides, including those related to thiadiazole derivatives, indicates the role of these compounds in enhancing plant protection strategies. Such formulations aim to improve the efficiency of fungicide delivery, reducing environmental toxicity and improving crop yield (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).

Future Directions

The antibacterial activity of a compound synthesized from 1,3,4-thiadiazole was found to be greater than that of the positive control, indicating that this chemical might be used in the future to prevent microbial transmission .

properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-11-3-5-12(6-4-11)17-15(20)21-13-7-1-10(2-8-13)14-9-22-19-18-14/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRDGQYAOGPVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)OC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate

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